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molecular formula C12H23NO4 B1343342 Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate CAS No. 239073-94-0

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Cat. No. B1343342
M. Wt: 245.32 g/mol
InChI Key: AXXVKHFKOZNEOR-UHFFFAOYSA-N
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Patent
US08822688B2

Procedure details

20% palladium hydroxide on carbon (270 mg) was suspended in a MeOH (81 ml) solution of tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate (2.7 g), and stirred under a flow of hydrogen gas at room temperature for 4 hours. After filtering using Celite, the filtrate was concentrated, and the residue was purified by silica gel column chromatography (EtOAc) to obtain tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (1.55 g).
Name
tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three
Name
Quantity
81 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1([O:23][CH3:24])[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].CO>[OH:8][CH2:9][C:10]1([O:23][CH3:24])[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:14][CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(CCN(CC1)C(=O)OC(C)(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
270 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Four
Name
Quantity
81 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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